molecular formula C13H23NO3 B6342732 tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 870889-86-4

tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B6342732
CAS No.: 870889-86-4
M. Wt: 241.33 g/mol
InChI Key: SLERKVCWNKEZEG-HWYHXSKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 143557-91-9) is a bicyclic amine derivative featuring a hydroxyl group and a tert-butoxycarbonyl (Boc) protective group. Its molecular formula is C12H21NO3 (MW: 227.3 g/mol), and it adopts an endo stereochemical configuration at the 3-position. This compound is widely used in medicinal chemistry as a precursor for drug discovery, particularly in the synthesis of kinase inhibitors and molecular glue degraders .

Key properties:

  • Purity: ≥97% (commercially available)
  • Synthesis: High-yield routes (e.g., 98% via Boc protection of nortropine) .
  • Applications: Explored in structure-activity relationship (SAR) studies for optimizing pharmacokinetics and target binding .

Properties

IUPAC Name

tert-butyl (1S,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-9-5-6-10(14)8-13(4,16)7-9/h9-10,16H,5-8H2,1-4H3/t9-,10+,13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLERKVCWNKEZEG-HWYHXSKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC(C1)N2C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]2CC[C@@H](C1)N2C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most widely reported method involves the diastereoselective addition of a methyl Grignard reagent to 8-azabicyclo[3.2.1]octan-3-one , followed by Boc protection. This approach capitalizes on the inherent stereoelectronic bias of the bicyclic ketone to favor the formation of the endo-hydroxy and exo-methyl configuration.

Step 1: Synthesis of 8-Azabicyclo[3.2.1]octan-3-one

The ketone precursor is typically synthesized via cyclization of a tropane-derived intermediate. For example, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one is prepared by treating tropinone with trifluoroethylamine under acidic conditions, followed by oxidation.

Step 2: Grignard Addition

The ketone is reacted with methylmagnesium bromide (1.2 equiv) in anhydrous tetrahydrofuran (THF) at −78°C. The rigid bicyclic framework directs the nucleophilic attack to the exo face, yielding the tertiary alcohol with >90% diastereomeric excess (de).

Reaction Conditions

  • Temperature: −78°C to 0°C

  • Solvent: THF or diethyl ether

  • Workup: Quenching with saturated NH4Cl, extraction with ethyl acetate, and drying over Na2SO4.

Step 3: Boc Protection

The free amine is protected using di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). The product is isolated via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 65–75% over three steps.

Mitsunobu Reaction for Stereochemical Inversion

Reaction Overview

The Mitsunobu reaction enables the stereoselective introduction of hydroxyl groups while retaining the Boc-protected amine. This method is advantageous for reversing the configuration of pre-existing substituents.

Step 1: Substrate Preparation

A 3-exo-methyl-8-azabicyclo[3.2.1]octane derivative is synthesized via alkylation of 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate with methyl iodide under basic conditions (NaH, DMF).

Step 2: Mitsunobu-Mediated Hydroxylation

The methylated intermediate is treated with diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (PPh3, 1.5 equiv), and p-nitrobenzoic acid in THF at 0°C. The reaction proceeds via a six-membered transition state, inverting the configuration at C3 to yield the endo-hydroxy product.

Reaction Conditions

  • Temperature: 0°C to room temperature

  • Solvent: THF or DCM

  • Workup: Filtration through Celite®, concentration, and purification by flash chromatography.

Yield : 50–60% after Boc deprotection with trifluoroacetic acid (TFA).

Cyanohydrin Formation and Reduction

Reaction Overview

Adapted from methodologies for 3-cyano derivatives, this route involves the formation of a cyanohydrin intermediate, which is subsequently reduced to the methyl-hydroxy product.

Step 1: Cyanohydrin Synthesis

8-Azabicyclo[3.2.1]octan-3-one is treated with sodium cyanide (1.5 equiv) and hydrochloric acid in butyl acetate at 0°C. The reaction forms a cyanohydrin with concomitant epimerization to the endo-cyano configuration.

Step 2: Catalytic Hydrogenation

The cyanohydrin is hydrogenated over palladium on carbon (10% Pd/C) in methanol under 50 psi H2. This step reduces the nitrile to a methyl group while preserving the hydroxyl configuration.

Reaction Conditions

  • Catalyst: 10% Pd/C

  • Pressure: 50 psi H2

  • Workup: Filtration, concentration, and Boc protection.

Yield : 40–50% over two steps.

Comparative Analysis of Methods

Parameter Grignard Addition Mitsunobu Reaction Cyanohydrin Route
Diastereoselectivity >90% de85–90% de70–75% de
Overall Yield 65–75%50–60%40–50%
Complexity ModerateHighHigh
Cost LowModerateHigh

The Grignard method is preferred for industrial-scale synthesis due to its superior yield and selectivity. The Mitsunobu route, while versatile, requires expensive reagents and generates stoichiometric phosphine oxide waste. The cyanohydrin approach offers a unique pathway for late-stage functionalization but suffers from lower efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to modify the bicyclic structure or to convert the ester group into an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Medicinal Chemistry

Dopamine Transporter Inhibitors
One of the primary applications of tert-butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate is as an intermediate in the synthesis of dopamine transporter inhibitors. These inhibitors are crucial for developing treatments for various neurological disorders, including Parkinson's disease and depression. The compound's structural features allow for modifications that enhance binding affinity and selectivity towards the dopamine transporter, making it a valuable scaffold in drug design efforts .

Case Study: Synthesis of Novel Compounds
Research has demonstrated that derivatives of this compound can be synthesized to create more potent dopamine transporter inhibitors. For instance, modifications at the hydroxyl group or the carboxylate moiety have shown to significantly affect the pharmacological profile of the resulting compounds. In vitro studies indicated that some derivatives exhibited enhanced potency compared to existing drugs on the market .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows chemists to use it as a precursor for constructing more complex organic frameworks through various reactions such as alkylation, acylation, and cyclization reactions .

Table 1: Synthetic Routes Utilizing this compound

Reaction TypeDescriptionReference
AlkylationIntroduction of alkyl groups to enhance lipophilicity
AcylationFormation of esters for improved solubility
CyclizationConstruction of larger cyclic structures

Research and Development

Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential applications beyond dopamine transporter inhibition, including its role in modulating other neurotransmitter systems. Studies are ongoing to evaluate its efficacy as a neuroprotective agent and its potential impact on cognitive function .

Case Study: Neuroprotective Properties
Recent studies have indicated that certain analogs derived from this compound exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This opens new avenues for treating neurodegenerative diseases where oxidative damage plays a critical role .

Mechanism of Action

The mechanism of action of tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes by fitting into their active sites, thereby affecting biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Derivatives

a. tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 207405-68-3)
  • Structure: Replaces the 3-hydroxy group with an amino (-NH2) group in the endo configuration.
  • Molecular Formula : C12H22N2O2 (MW: 226.32 g/mol).
  • Key Differences: Enhanced nucleophilicity due to the amino group, enabling participation in coupling reactions. Used in synthesizing pan-Ras inhibitors (e.g., compound 56b in ) .
b. tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 744183-20-8)
  • Structure: Exo-configured amino group at the 3-position.
  • Molecular Formula : C12H22N2O2 (MW: 226.32 g/mol).
  • Key Differences: Stereochemical inversion alters binding affinity; e.g., used in SAR studies for non-peptidic sulfonamide inhibitors .
Parameter Main Compound (CAS 143557-91-9) Endo-Amino (CAS 207405-68-3) Exo-Amino (CAS 744183-20-8)
Substituent 3-hydroxy (endo) 3-amino (endo) 3-amino (exo)
Molecular Weight (g/mol) 227.3 226.32 226.32
Stereochemistry Endo Endo Exo
Key Applications Kinase inhibitors Pan-Ras inhibitors Sulfonamide inhibitors
References

Phenoxy and Aryloxy Derivatives

Several analogs replace the 3-hydroxy group with aryloxy substituents to modulate lipophilicity and target engagement:

a. tert-Butyl (1R,3r,5S)-3-(4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: N/A)
  • Structure: 4-cyanophenoxy group at the 3-position.
  • Synthesis: Coupling of 4-cyanophenol with the hydroxy precursor (65b) via Mitsunobu or SN2 reactions .
  • Key Differences: Increased electron-withdrawing character from the cyano group enhances metabolic stability .
b. tert-Butyl (1R,3r,5S)-3-(4-((E)-3-methylbut-1-enyl)phenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Structure: Bulky alkenylphenoxy substituent.
  • Key Differences : Exhibits E/Z isomerism; used to study conformational effects on biological activity .
Parameter Main Compound (CAS 143557-91-9) 4-Cyanophenoxy Derivative Alkenylphenoxy Derivative
Substituent 3-hydroxy (endo) 4-cyanophenoxy 4-(3-methylbut-1-enyl)phenoxy
Molecular Weight (g/mol) 227.3 ~376.4 (estimated) ~446.25 (estimated)
Isomerism None None E/Z isomers
Key Applications Drug scaffolds Metabolic stability studies Conformational analysis
References

Oxo and Trifluoroacetyl Derivatives

a. tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 185099-67-6)
  • Structure : Ketone group replaces the 3-hydroxy.
  • Used in synthetic intermediates .
b. tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 824982-19-6)
  • Structure : Trifluoroacetyl group introduces strong electron-withdrawing effects.
  • Key Differences : Enhanced stability against enzymatic degradation; used in peptide mimetics .
Parameter Main Compound (CAS 143557-91-9) 3-Oxo Derivative Trifluoroacetyl Derivative
Substituent 3-hydroxy (endo) 3-oxo 3-trifluoroacetyl
Molecular Weight (g/mol) 227.3 225.29 295.25
Functional Group Hydroxyl Ketone Trifluoroacetyl
Key Applications Kinase research Synthetic intermediate Enzyme-resistant scaffolds
References

Biological Activity

tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS Number: 870889-86-4) is a bicyclic compound with significant biological activity. Its unique structure contributes to its interactions with various biological systems, making it a subject of interest in pharmacological research.

  • Molecular Formula: C13H23NO3
  • Molecular Weight: 241.33 g/mol
  • Structure: The compound features a bicyclic structure that includes a nitrogen atom, hydroxyl group, and carboxylate ester.

The primary mechanism of action for this compound involves its role as an inhibitor of cholinesterase enzymes. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic signaling pathways, which are critical in neurotransmission and various physiological processes.

Enzyme Inhibition

This compound has been shown to interact with cholinesterase enzymes, crucial for breaking down acetylcholine in the nervous system. By inhibiting these enzymes, this compound can potentially enhance cognitive functions and has implications in treating neurodegenerative diseases .

Cellular Effects

The compound influences various cellular processes by modulating cell signaling pathways and gene expression:

  • Increased Acetylcholine Levels: Enhanced cholinergic signaling can improve synaptic transmission and cognitive functions.
  • Impact on Cell Metabolism: The compound may alter metabolic pathways within cells, affecting energy production and utilization.

Study on Cognitive Enhancement

A recent study investigated the impact of this compound on memory retention in animal models. Results indicated that administration of the compound resulted in significant improvements in memory tasks compared to control groups, suggesting potential applications in cognitive enhancement therapies .

Analgesic Properties

Another area of research focused on the analgesic properties of this compound. It was found to exhibit pain-relieving effects comparable to established analgesics in preclinical models, indicating a broader therapeutic potential beyond cognitive enhancement .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
CocaineTropane AlkaloidStimulant, local anesthetic
AtropineTropane AlkaloidAnticholinergic effects
Tert-butyl endo...Bicyclic AmineCholinesterase inhibitor

This compound is unique due to its specific combination of functional groups and stereochemistry, which allows for distinct reactivity compared to other azabicyclo compounds .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate?

  • Methodology :

  • Step 1 : Initiate with a Mannich reaction to form the bicyclic core, using ammonium acetate and formaldehyde under reflux in ethanol (70–80°C) to generate the azabicyclo scaffold .
  • Step 2 : Introduce the tert-butyloxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate in dichloromethane (DCM) at 0–5°C, ensuring >90% yield .
  • Step 3 : Hydroxyl group introduction via stereoselective oxidation with OsO₄ in a THF/H₂O system (2:1), followed by NaHSO₃ workup to preserve the endo-configuration .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, 97% purity) .

Q. How is the stereochemical configuration (endo vs. exo) of the hydroxyl group confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement (e.g., endo-OH at C3) .
  • NOESY NMR : Detect nuclear Overhauser effects between the hydroxyl proton and adjacent bridgehead hydrogens (e.g., H-2 and H-4 in bicyclic system) .
  • Optical Rotation : Compare specific rotation values with literature data (e.g., [α]D²⁵ = +12.5° for endo-isomer) .

Q. What purification methods ensure high purity (>97%) for this compound?

  • Techniques :

  • Flash Chromatography : Use gradient elution (hexane → ethyl acetate) to separate diastereomers .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (65:35) mobile phase; monitor at 210 nm .
  • Recrystallization : Ethanol/water (4:1) at −20°C to isolate crystalline product (mp 58–59°C) .

Advanced Research Questions

Q. How can low yields (<50%) in the ring-closing step of the bicyclo[3.2.1]octane system be addressed?

  • Optimization Strategies :

  • Catalyst Screening : Test Pd(OAc)₂ with ligands (e.g., XPhos) to enhance cyclization efficiency .
  • Solvent Effects : Use high-dielectric solvents (e.g., DMF) to stabilize transition states during ring closure .
  • Temperature Control : Perform reactions under microwave irradiation (100°C, 30 min) to accelerate kinetics .

Q. How to resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values in kinase assays)?

  • Troubleshooting :

  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM) to minimize variability .
  • Metabolite Interference : Use LC-MS to detect hydrolyzed byproducts (e.g., free amine from Boc deprotection) that may inhibit enzymes non-specifically .
  • Structural Analog Comparison : Test derivatives lacking the C3 hydroxyl group to isolate pharmacophore contributions .

Q. What is the role of this compound in synthesizing tropane alkaloid derivatives?

  • Synthetic Applications :

  • Intermediate for Atropine Analogs : React with tropic acid chloride under Schotten-Baumann conditions to form ester derivatives .
  • Oxidation to Ketones : Use Jones reagent (CrO₃/H₂SO₄) to convert the hydroxyl group to a ketone, enabling further functionalization .
  • N-Methylation : Treat with methyl iodide/K₂CO₃ in acetone to generate quaternary ammonium salts for cholinergic activity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.